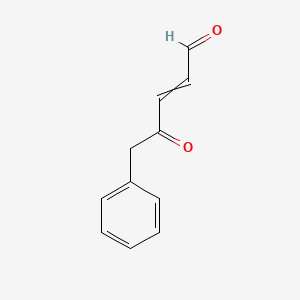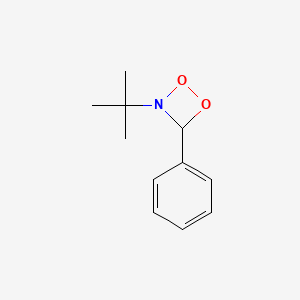
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is an organic compound characterized by a four-membered ring containing two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine typically involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkoxides, enolates, and amide ions are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form stable products. The presence of the tert-butyl and phenyl groups influences its reactivity and stability, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- N-tert-Butylbenzenesulfinimidoyl chloride
- 4-tert-Butylphenylboronic acid
Uniqueness
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is unique due to its four-membered ring structure containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable in various synthetic applications. Its stability and reactivity are influenced by the tert-butyl and phenyl groups, setting it apart from other similar compounds .
Properties
CAS No. |
194363-45-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-tert-butyl-4-phenyldioxazetidine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(13-14-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
OJFBPMMCHLOJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(OO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


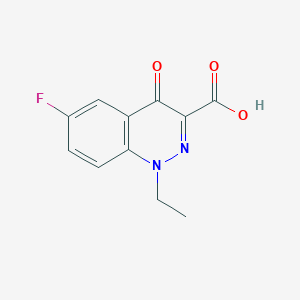
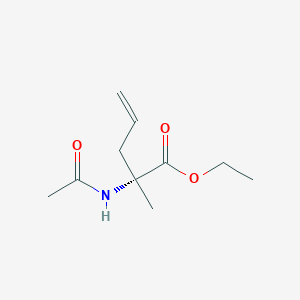

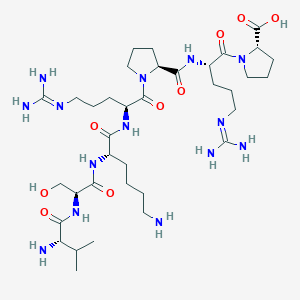
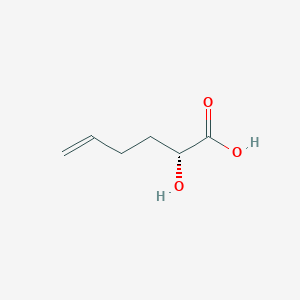
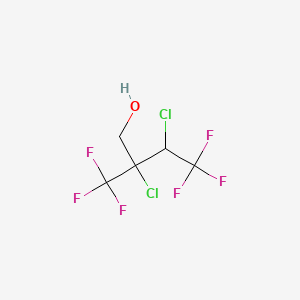
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
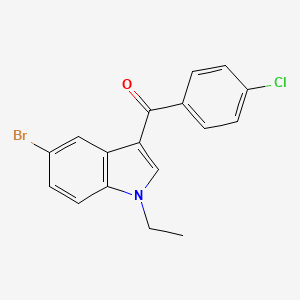
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
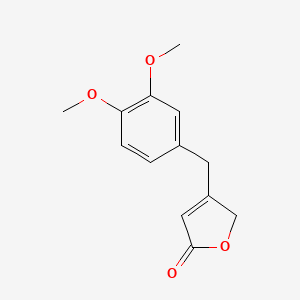
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
